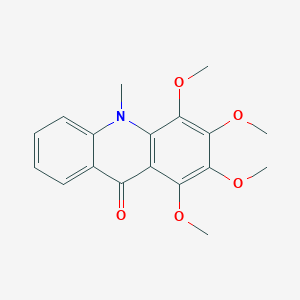
Melicopicine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melicopicine is a member of acridines. It derives from an acridone.
Aplicaciones Científicas De Investigación
Antipyretic and Analgesic Activities
Melicopicine has demonstrated promising antipyretic (fever-reducing) and analgesic (pain-relieving) properties. A study highlighted its efficacy in reducing fever and inflammation, supporting its traditional use in herbal medicine. The compound's ability to alleviate symptoms associated with fever positions it as a potential candidate for developing new therapeutic agents for inflammatory conditions.
Anticancer Activities
Research indicates that this compound possesses anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, when tested against prostate cancer cell lines, this compound displayed notable activity, contributing to the growing interest in acridone alkaloids as potential anticancer agents. The compound's mechanism of action appears to involve inducing apoptosis in cancer cells, which warrants further investigation for potential clinical applications .
Antimalarial Activities
In addition to its anticancer effects, this compound has been evaluated for its antimalarial activity. Studies have shown that it can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound demonstrated IC50 values ranging from 18 to 42 µg/mL against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. This positions this compound as a promising lead compound for developing new antimalarial therapies .
| Activity Type | Target Organism/Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Antipyretic | Fever models | Not specified | Johnson et al., 2010 |
| Analgesic | Inflammatory models | Not specified | Johnson et al., 2010 |
| Anticancer | Prostate cancer cell lines | 12.5 - 21.1 | Wang et al., 2014 |
| Antimalarial | Plasmodium falciparum | 18 - 42 | Wang et al., 2014 |
Case Study 1: Antipyretic and Analgesic Effects
A study conducted by Johnson et al. (2010) investigated the traditional use of Melicope lunu-ankenda extracts in treating fever and pain. The results indicated that this compound significantly reduced fever in animal models, supporting its ethnobotanical applications.
Case Study 2: Anticancer Potential
Wang et al. (2014) explored the cytotoxic effects of various acridone alkaloids, including this compound, on prostate cancer cell lines. The study found that this compound induced apoptosis at concentrations that were not toxic to normal cells, indicating its potential for selective targeting of cancer cells.
Case Study 3: Antimalarial Efficacy
Research on the antimalarial properties of this compound revealed its effectiveness against both sensitive and resistant strains of Plasmodium falciparum. This study emphasizes the need for further exploration of this compound as a lead compound in antimalarial drug development.
Propiedades
Número CAS |
517-73-7 |
|---|---|
Fórmula molecular |
C18H19NO5 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
1,2,3,4-tetramethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C18H19NO5/c1-19-11-9-7-6-8-10(11)14(20)12-13(19)16(22-3)18(24-5)17(23-4)15(12)21-2/h6-9H,1-5H3 |
Clave InChI |
URPVDDXMEZAEJY-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)OC |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)OC |
Key on ui other cas no. |
517-73-7 |
Sinónimos |
1,2,3,4-Tetramethoxy-10-methylacridone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















